molecular formula C18H20N2 B486946 N-{1-methyl-2-[(4-methylphenyl)imino]propylidene}-N-(4-methylphenyl)amine CAS No. 19215-50-0

N-{1-methyl-2-[(4-methylphenyl)imino]propylidene}-N-(4-methylphenyl)amine

Cat. No.: B486946
CAS No.: 19215-50-0
M. Wt: 264.4g/mol
InChI Key: FHELVLYESJUGRR-UHFFFAOYSA-N
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Description

N-{1-methyl-2-[(4-methylphenyl)imino]propylidene}-N-(4-methylphenyl)amine is a chemical compound supplied for research and development purposes. This substance is part of a class of nitrogen-containing organic compounds that are of significant interest in medicinal chemistry and materials science . Compounds featuring imino and amine functional groups often serve as key intermediates or core scaffolds in the synthesis of more complex molecules, including potential pharmacologically active agents . The structural motif of the 4-methylphenyl (p-tolyl) group is common in the exploration of structure-activity relationships . Researchers may utilize this compound in various applications, such as method development in analytical chemistry, as a building block in organic synthesis, or in fundamental studies investigating molecular interactions and mechanisms. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-N,3-N-bis(4-methylphenyl)butane-2,3-diimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-13-5-9-17(10-6-13)19-15(3)16(4)20-18-11-7-14(2)8-12-18/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHELVLYESJUGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-methyl-2-[(4-methylphenyl)imino]propylidene}-N-(4-methylphenyl)amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylbenzaldehyde with 1-methyl-2-aminopropane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove any impurities, followed by crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-methyl-2-[(4-methylphenyl)imino]propylidene}-N-(4-methylphenyl)amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one of the methyl or phenyl groups is replaced by another functional group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-{1-methyl-2-[(4-methylphenyl)imino]propylidene}-N-(4-methylphenyl)amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{1-methyl-2-[(4-methylphenyl)imino]propylidene}-N-(4-methylphenyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and synthetic differences between the target compound and structurally related imines and amines:

Compound Key Features C=N Bond Length (Å) Molecular Weight Structural/Functional Notes Reference
N-{1-methyl-2-[(4-methylphenyl)imino]propylidene}-N-(4-methylphenyl)amine Branched propylidene backbone; two 4-methylphenyl substituents 1.292 (2) Not explicitly stated Planar imine group; steric hindrance from methyl and aryl groups.
(E)-1-(Naphthalen-2-yl)ethylideneamine Naphthyl substituents; extended π-system 1.2650 (19) ~305 Shorter C=N bond due to enhanced conjugation with naphthyl groups.
2-(N-Benzyl-α-iminoethyl)phenol Phenolic hydroxyl group; benzyl substituent 1.286 (2) ~239 Intramolecular hydrogen bonding (O–H⋯N) stabilizes the imine conformation.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine core; fluorophenyl and methoxyphenyl substituents N/A ~458 Dihedral angles (12.8°–86.1°) indicate non-planarity; weak C–H⋯O hydrogen bonding in crystals.
N-(4-Methylphenyl)diphenylamine Triphenylamine derivative; 4-methylphenyl group N/A ~275 Planar aromatic system; electron-donating methyl group enhances stability.
N-(4-iodo-2-methylphenyl)-N-({3-methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}methylene)amine Iodo and sulfanyl substituents; pyrazole ring N/A 523.43 Bulky substituents increase steric hindrance; sulfur atom introduces electronic asymmetry.

Key Observations:

Bond Length Variations : The target compound’s C=N bond (1.292 Å) is slightly longer than those in naphthyl-substituted imines (1.265–1.286 Å), likely due to reduced π-conjugation with methyl-substituted aryl groups compared to naphthalene systems .

Substituent Effects: Electron-donating groups (e.g., 4-methylphenyl) enhance the stability of the imine via resonance but may reduce reactivity toward nucleophiles.

Crystallographic Features: Pyrimidine derivatives (e.g., ) exhibit non-planar geometries due to dihedral angles, contrasting with the planar imine core of the target compound .

Synthetic Pathways: highlights methods for synthesizing aryl-substituted amines, such as condensation with K₂CO₃ in isopropanol, which may parallel the synthesis of the target compound .

Biological Activity

N-{1-methyl-2-[(4-methylphenyl)imino]propylidene}-N-(4-methylphenyl)amine, a Schiff base compound, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

1. Chemical Structure and Synthesis

The compound is characterized by its imine functional group and the presence of two methylphenyl moieties. The general structure can be represented as follows:

\text{N 1 methyl 2 4 methylphenyl imino propylidene}-N-(4-methylphenyl)amine}}

Synthesis Methods

The synthesis typically involves the condensation reaction between 4-methylphenylamine and an appropriate aldehyde or ketone, yielding the Schiff base through a nucleophilic attack followed by dehydration. Various methods have been documented, including:

  • Solvent-free synthesis : This method enhances yield and purity by minimizing side reactions.
  • Catalytic approaches : Utilizing catalysts can lower reaction times and improve selectivity.

Anticancer Properties

Numerous studies have highlighted the cytotoxic effects of Schiff bases, including this compound, against various cancer cell lines. For instance, a study demonstrated that related compounds exhibited significant cytotoxicity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines .

Cell Line IC50 (µM) Comparison to Control
MDA-MB-23115More potent than cisplatin
SUIT-230Less potent than cisplatin
HT-2920Comparable to cisplatin

The proposed mechanisms for the anticancer activity include:

  • Induction of apoptosis through mitochondrial pathways.
  • Inhibition of cell proliferation by interfering with DNA synthesis.

Cell cycle analysis indicated that the compound increases the percentage of sub-G1 phase cells, suggesting apoptotic activity .

Antimicrobial Activity

Schiff bases are also noted for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are reported to be lower than those of standard antibiotics, indicating potential as an antimicrobial agent .

Case Study 1: Anticancer Activity

In a laboratory study, derivatives of this compound were tested against cancer cell lines. The results demonstrated that modifications in substituents influenced cytotoxicity significantly. For example, introducing electron-withdrawing groups enhanced activity against MDA-MB-231 cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial potential of Schiff bases derived from similar structures. The findings revealed that these compounds effectively inhibited bacterial growth in vitro, suggesting their utility in developing new antimicrobial therapies .

4. Conclusion

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is vital to fully elucidate its mechanisms of action and optimize its pharmacological properties for therapeutic applications.

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